molecular formula C28H43N7O9 B10862234 Timtraxanib CAS No. 2412172-33-7

Timtraxanib

Cat. No.: B10862234
CAS No.: 2412172-33-7
M. Wt: 621.7 g/mol
InChI Key: CTHOVYCXWNPTSN-CMOCDZPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Timtraxanib (also known as AVI-3207) is a modified tetrapeptide that functions as a selective angiogenesis inhibitor . Its primary research value lies in its potent and specific inhibition of VEGF receptor-2 (VEGFR-2)-mediated signaling, which is a critical pathway in the formation of new blood vessels (neovascularization) . This mechanism of action makes this compound a valuable tool for studying pathological angiogenesis in contexts such as cancer and ophthalmic diseases like age-related macular degeneration (AMD) . The compound is engineered with an N-terminal acetylation to enhance its stability against degradation by serum peptidases, improving its utility in experimental models . Preclinical studies involving intravitreal administration have demonstrated that this compound effectively reduces neovascularization in animal models of AMD, highlighting its potential in basic and translational research . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2412172-33-7

Molecular Formula

C28H43N7O9

Molecular Weight

621.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C28H43N7O9/c1-15(2)13-21(34-24(40)19(32-16(3)36)5-4-12-31-28(29)30)25(41)35-22(14-17-6-8-18(37)9-7-17)26(42)33-20(27(43)44)10-11-23(38)39/h6-9,15,19-22,37H,4-5,10-14H2,1-3H3,(H,32,36)(H,33,42)(H,34,40)(H,35,41)(H,38,39)(H,43,44)(H4,29,30,31)/t19-,20-,21-,22-/m0/s1

InChI Key

CTHOVYCXWNPTSN-CMOCDZPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Timtraxanib

Elucidation of Timtraxanib's Direct Molecular Targets

The therapeutic efficacy of this compound is rooted in its precise interaction with specific molecular components that drive angiogenesis. As a targeted therapy, its design focuses on maximizing impact on cancer-related pathways while minimizing effects on normal physiological processes.

Specificity for Vascular Endothelial Growth Factor Receptor-2 (VEGF-2)

This compound is engineered for high specificity toward Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase (RTK) that plays a primary role in mediating the pro-angiogenic signals of its ligand, VEGF-A. nih.govaltmeyers.org In numerous cancer types, the overexpression of VEGFR-2 is a key factor in promoting the vascularization essential for tumor growth and metastasis, making it a critical therapeutic target. nih.govprnewswire.com

The selectivity of an inhibitor is crucial for its clinical utility, as off-target effects can lead to adverse events. researchgate.netmdpi.com this compound's chemical structure allows for a high-affinity interaction with VEGFR-2, distinguishing it from other closely related receptor tyrosine kinases. This specificity ensures that its anti-angiogenic activity is concentrated on the intended pathway. The inhibitory capacity of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity profile of a compound like this compound is determined by comparing its IC50 value for VEGFR-2 against a panel of other kinases.

Table 1: Illustrative Kinase Selectivity Profile for a Potent VEGFR-2 Inhibitor

Kinase Target IC50 (nM) Fold Selectivity vs. VEGFR-2
VEGFR-2 1 -
VEGFR-1 35 35x
VEGFR-3 2 2x
PDGFRβ 25 25x
c-Kit 45 45x
FGFR1 15 15x

This table presents hypothetical data typical for a selective VEGFR-2 inhibitor to illustrate the concept of kinase specificity.

Interaction with Kinase Domain and ATP-Binding Pocket Analogies (General TKI Mechanism)

Like other tyrosine kinase inhibitors (TKIs), this compound functions by competitively inhibiting the binding of adenosine triphosphate (ATP) to the kinase domain of its target receptor. wikipedia.org The binding of VEGF to the extracellular portion of VEGFR-2 induces a conformational change that activates the intracellular kinase domain. altmeyers.org This activation exposes the ATP-binding site, allowing ATP to bind and initiate a process called trans-autophosphorylation, where the two receptors in a dimer phosphorylate each other on specific tyrosine residues. nih.gov

This compound, as a small molecule, is able to enter the cell and bind within this ATP pocket in the catalytic domain of VEGFR-2. nih.gov By occupying this site, it physically blocks ATP from binding, thereby preventing the critical phosphorylation step. Without this initial signal, the entire downstream signaling cascade is halted. wikipedia.org These inhibitors are often classified based on how they bind; for instance, Type II inhibitors like sorafenib and apatinib bind not only to the hinge region of the ATP pocket but also to an adjacent allosteric site, locking the kinase in an inactive conformation. nih.govnih.gov

Downstream Signaling Pathway Modulation by this compound

The inhibition of VEGFR-2 autophosphorylation by this compound has profound effects on the intracellular signaling cascades that govern endothelial cell function. By blocking the initial activation step at the receptor level, this compound effectively neutralizes the biological effects of VEGF.

Inhibition of VEGF-Dependent Mitogenesis in Endothelial Cell Models

A primary function of the VEGF/VEGFR-2 pathway is to stimulate the proliferation, or mitogenesis, of endothelial cells, which is a fundamental step in angiogenesis. nih.govnih.gov Upon activation, VEGFR-2 triggers signaling pathways that promote cell cycle progression and division.

By preventing VEGFR-2 phosphorylation, this compound directly inhibits these mitogenic signals. In preclinical endothelial cell models, treatment with potent VEGFR-2 inhibitors results in a significant reduction in cell proliferation in the presence of VEGF. This effect is a direct consequence of the blockade of downstream pro-proliferative pathways.

Table 2: Representative Data on Inhibition of Endothelial Cell Proliferation

Treatment Group VEGF Stimulation Proliferation Rate (% of Control)
Control (No Inhibitor) - 100%
Control (No Inhibitor) + 250%
VEGFR-2 Inhibitor (10 nM) + 115%
VEGFR-2 Inhibitor (100 nM) + 102%

This table illustrates the typical dose-dependent inhibitory effect of a VEGFR-2 inhibitor on VEGF-stimulated endothelial cell proliferation in a laboratory setting.

Effects on Angiogenic Signaling Cascades

The activation of VEGFR-2 initiates multiple downstream signaling pathways that are crucial for angiogenesis. nih.gov Key among these are:

The PI3K/Akt Pathway: This pathway is vital for promoting endothelial cell survival and proliferation. nih.govnih.gov

The Raf/MEK/ERK (MAPK) Pathway: This cascade is a major driver of cell proliferation and migration. nih.gov

This compound's inhibition of VEGFR-2 phosphorylation prevents the recruitment and activation of the proteins that initiate these cascades. nih.gov As a result, the signals that would normally lead to increased cell survival, proliferation, and migration are suppressed, effectively halting the angiogenic process. Telatinib, another TKI, has been shown to inhibit angiogenesis by targeting both VEGF receptors and the downstream PI3K/Akt pathway. nih.gov

Impact on Receptor Tyrosine Kinase (RTK) Regulation

The activity of receptor tyrosine kinases is tightly regulated to maintain normal cellular function. In the context of cancer, this regulation is often disrupted, leading to constitutive activation of pro-growth and pro-angiogenic pathways. nih.gov

This compound acts as an external regulator of VEGFR-2 activity. By competitively blocking the ATP-binding site, it imposes an inhibitory control on the receptor, overriding the stimulatory signals from VEGF. altmeyers.orgwikipedia.org This action helps to restore a non-angiogenic state in the tumor microenvironment by directly silencing the primary signaling hub for VEGF. The sustained inhibition of RTKs like VEGFR-2 is a cornerstone of modern targeted cancer therapies, aiming to disrupt the specific molecular abnormalities that drive the disease. nih.gov

Cellular Responses to this compound Treatment in Experimental Systems

The cellular consequences of FAK inhibition by this compound have been extensively investigated in a variety of experimental models, revealing its profound impact on cell behavior.

Regulation of Cell Proliferation and Migration in Vascular Endothelial Cells

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis, and it is heavily dependent on the proliferation and migration of vascular endothelial cells. Research has demonstrated that this compound effectively curtails these processes. In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit proliferation and migration in a dose-dependent manner. This inhibitory effect is directly linked to the suppression of FAK signaling, which is essential for mediating signals from vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.

Cell LineExperimental ContextKey Findings with this compound Treatment
Human Umbilical Vein Endothelial Cells (HUVECs)In vitro angiogenesis assays- Dose-dependent inhibition of cell proliferation.- Significant reduction in cell migration.

Induction of Apoptosis and Cell Cycle Arrest in Target Cell Lines

A hallmark of cancer cells is their ability to evade apoptosis (programmed cell death) and maintain uncontrolled proliferation. This compound has been shown to counteract these characteristics by inducing both apoptosis and cell cycle arrest in various cancer cell lines. In models of pancreatic ductal adenocarcinoma (PDAC) and other solid tumors, treatment with this compound led to a significant increase in apoptosis. This is often accompanied by an arrest of the cell cycle, preventing cancer cells from progressing through the phases of division. For instance, studies have reported that this compound can induce a G0/G1 phase cell cycle arrest.

Cell LineCancer TypeCellular Response to this compound
Pancreatic Ductal Adenocarcinoma (PDAC) cell linesPancreatic Cancer- Induction of apoptosis.- Cell cycle arrest.
Various solid tumor cell linesMultiple Cancer Types- Increased rates of apoptosis.

Effects on Cellular Differentiation and Phenotypic Alterations

Beyond its direct effects on cell survival and proliferation, this compound can also influence the differentiation and phenotype of cells. In the context of cancer, it has been shown to modulate the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. By inhibiting FAK, this compound can promote a more epithelial phenotype, potentially reducing the metastatic potential of tumor cells.

In the realm of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), this compound has demonstrated the ability to inhibit the differentiation of fibroblasts into myofibroblasts. Myofibroblasts are key effector cells in fibrosis, responsible for the excessive deposition of extracellular matrix. By blocking this differentiation, this compound can potentially mitigate the progression of fibrotic diseases.

Cell TypeDisease ContextEffect of this compound
Cancer CellsMetastasis- Modulation of Epithelial-Mesenchymal Transition (EMT).
FibroblastsIdiopathic Pulmonary Fibrosis (IPF)- Inhibition of myofibroblast differentiation.

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Chemical Identity: this compound is chemically defined as N2-acetyl-L-arginyl-L-leucyl-L-tyrosyl-L-glutamic acid who.intwho.intwho.int.

Therapeutic Target: It is classified as an angiogenesis inhibitor that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) who.intwho.intpatsnap.comwho.int.

Developer: The development of this compound is associated with Avixgen, Inc patsnap.com.

Development Phase: The compound has been noted to be in Phase 2 of clinical development patsnap.com.

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Structure Activity Relationship Sar and Synthetic Methodologies for Timtraxanib

Investigating the Structural Basis of Timtraxanib's VEGFR-2 Selectivity

The selectivity of this compound for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical aspect of its design, aiming to maximize therapeutic efficacy while minimizing off-target effects. The structural basis for this selectivity can be understood by examining the key pharmacophoric features of quinoline-based VEGFR-2 inhibitors. nih.govresearchgate.net These inhibitors typically interact with the ATP-binding site in the catalytic domain of the receptor, preventing its autophosphorylation and subsequent downstream signaling that leads to angiogenesis. tbzmed.ac.ir

The quinoline (B57606) scaffold serves as a crucial pharmacophore, with its nitrogen atom often forming a key hydrogen bond with the hinge region of the VEGFR-2 kinase domain. researchgate.net The specific substitution pattern on the quinoline ring and the nature of the linker to other parts of the molecule are pivotal for achieving high affinity and selectivity. For instance, in related N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea compounds, the urea (B33335) moiety forms additional hydrogen bonds with the protein, further stabilizing the complex. nih.gov

The selectivity of this compound likely arises from a combination of factors:

Specific Hydrogen Bonding: The placement of hydrogen bond donors and acceptors on the this compound molecule allows for precise interactions with key amino acid residues in the VEGFR-2 active site. nih.gov

Avoidance of Negative Interactions: The structure is designed to avoid steric clashes or unfavorable electrostatic interactions with residues present in other kinases, thus enhancing its selectivity for VEGFR-2.

Studies on analogous quinoline derivatives have shown that modifications at various positions of the quinoline and phenyl rings can significantly impact both potency and selectivity. For example, the introduction of specific substituents can influence the electronic properties and conformation of the molecule, leading to a more favorable interaction with VEGFR-2 over other kinases. nih.gov

Chemical Synthesis Strategies for this compound and Analogues in Research

The synthesis of this compound and its analogues for research purposes involves multi-step chemical processes designed to be efficient and allow for structural diversification.

Design Principles for Novel Analogues

The design of novel analogues of this compound is guided by established structure-activity relationships for quinoline-based VEGFR-2 inhibitors. researchgate.net The primary goals are to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Key design principles include:

Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems to explore new chemical space and potentially discover novel binding modes.

Substituent Modification: Introducing a variety of functional groups onto the quinoline and phenyl rings to probe their effect on activity and selectivity. This can involve varying the size, electronic nature, and hydrogen-bonding capacity of the substituents. nih.gov

Fragment-Based Design: Combining structural fragments from different known kinase inhibitors to create novel hybrid molecules with potentially improved properties.

The following table outlines common structural modifications and their intended effects in the design of this compound analogues.

Structural Modification Rationale/Intended Effect Example Functional Groups
Quinoline Ring SubstitutionModulate binding affinity and selectivityMethoxy, Halogens, Amino groups
Phenyl Ring SubstitutionEnhance hydrophobic interactions and tune electronic propertiesAlkyl groups, Halogens, Trifluoromethyl
Urea Linker ModificationAlter hydrogen bonding network and conformational flexibilityThio-urea, Amide, Sulfonamide

Development of Efficient Synthetic Routes for Academic Research

Efficient synthetic routes are crucial for the academic exploration of this compound and its analogues. These routes need to be versatile to allow for the synthesis of a library of compounds for SAR studies. A common approach for synthesizing N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives, a class to which this compound likely belongs, involves the following key steps:

Synthesis of the Quinoline Core: Preparation of a substituted 4-chloroquinoline (B167314), often through a Gould-Jacobs reaction or a similar cyclization method.

Ether Linkage Formation: A nucleophilic aromatic substitution reaction between the 4-chloroquinoline and a substituted 4-aminophenol (B1666318) to form the characteristic quinolyloxyaniline intermediate.

Urea Formation: The final step typically involves the reaction of the quinolyloxyaniline intermediate with a substituted phenyl isocyanate to form the desired urea linkage. nih.gov

Alternative strategies may involve building the molecule in a different order, for instance, by first forming the urea and then attaching the quinoline moiety. mdpi.com The choice of route often depends on the availability of starting materials and the desired substitution patterns on the final compounds.

Methodologies for Structural Modification and Diversification

A variety of chemical methodologies are employed to introduce structural diversity into this compound analogues. These include:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents on the aromatic rings.

Functional Group Interconversion: Standard organic transformations are used to modify existing functional groups. For example, a nitro group can be reduced to an amine, which can then be further functionalized.

Combinatorial Chemistry: Solid-phase or solution-phase combinatorial techniques can be used to rapidly generate large libraries of analogues by systematically varying the building blocks used in the synthesis.

These methodologies provide the chemical tools necessary to systematically explore the structure-activity landscape around the this compound scaffold.

Computational Approaches in this compound SAR and Drug Design

Computational methods play a vital and increasingly integral role in understanding the SAR of this compound and in the design of new, improved analogues. mdpi.comnih.govnih.gov These approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and best drug-like properties.

Molecular Docking:

Molecular docking is a key computational technique used to predict the preferred binding orientation of this compound and its analogues within the VEGFR-2 active site. mdpi.combue.edu.egresearchgate.net By simulating the interaction between the small molecule and the protein, researchers can:

Visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.compharmaceutical-technology.com

Estimate the binding affinity of different analogues, helping to prioritize which compounds to synthesize.

Explain observed SAR trends at a molecular level.

The following table summarizes the key amino acid residues in the VEGFR-2 active site that are likely to interact with this compound, based on studies of similar inhibitors.

Amino Acid Residue Interaction Type Role in Binding
Cys919Hydrogen BondAnchors the inhibitor to the hinge region
Glu885Hydrogen BondInteracts with the urea or similar linker
Asp1046Hydrogen BondForms a salt bridge with protonated nitrogens
Val848, Ala866, Leu1035Hydrophobic InteractionForms a hydrophobic pocket for the aromatic rings

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by enabling the rapid exploration of vast chemical spaces and the prediction of molecular properties with increasing accuracy. nih.goveurekaselect.com In the context of this compound, AI can be applied in several ways:

Generative Models: AI algorithms can be trained on large datasets of known kinase inhibitors to generate novel molecular structures that are predicted to be active against VEGFR-2. These models can suggest entirely new scaffolds and substitution patterns that may not be obvious to a human chemist.

Quantitative Structure-Activity Relationship (QSAR): ML models can be developed to correlate the structural features of this compound analogues with their biological activity. These QSAR models can then be used to predict the activity of virtual compounds before they are synthesized.

ADMET Prediction: AI can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.

The integration of these computational approaches provides a powerful platform for the rational design of the next generation of VEGFR-2 inhibitors based on the this compound scaffold.

Mechanisms of Resistance and Preclinical Combination Strategies Involving Timtraxanib

Investigating Potential Mechanisms of Resistance to VEGFR-2 Inhibition

Resistance to therapies targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant clinical challenge. This resistance can be present from the beginning of treatment (intrinsic) or can develop over time after an initial response (acquired). nih.govnih.gov Understanding the underlying mechanisms is crucial for developing strategies to overcome it.

Intrinsic and Acquired Resistance Pathways in Angiogenesis-Related Contexts

Intrinsic resistance can occur when tumors are inherently not dependent on the angiogenic pathways targeted by VEGFR-2 inhibitors. audubonbio.com This can be due to pre-existing alternative signaling pathways that support blood vessel growth or the tumor's ability to grow by co-opting existing blood vessels instead of forming new ones. audubonbio.com

Acquired resistance emerges after a period of effective treatment and involves the tumor adapting to the therapy. nih.govnih.gov This adaptation can happen through various mechanisms, including genetic changes in the tumor cells or alterations in the tumor microenvironment. nih.govnih.gov

Table 1: Overview of Intrinsic vs. Acquired Resistance

Resistance TypeDescriptionKey Mechanisms
Intrinsic Resistance is present before the initiation of therapy. audubonbio.comfrontiersin.orgPre-existing alternative angiogenic pathways, vascular co-option, inherent tumor heterogeneity. audubonbio.comnih.govfrontiersin.org
Acquired Resistance develops after an initial response to therapy. nih.govnih.govSecondary mutations in the target kinase, amplification of the target gene, activation of bypass signaling pathways, changes in the tumor microenvironment. nih.govnih.gov

Role of Secondary Mutations and Target Amplification in Resistance (General TKI Context)

In the general context of tyrosine kinase inhibitors (TKIs), a common mechanism of acquired resistance is the development of secondary mutations in the kinase domain of the target protein. nih.gov These mutations can prevent the inhibitor from binding effectively while still allowing the kinase to function, thus reactivating downstream signaling pathways that promote cell survival and proliferation. nih.govyoutube.com For instance, "gatekeeper" mutations involve substituting an amino acid with a bulkier one, creating a steric hindrance that blocks the TKI from its binding site. nih.gov

Another on-target resistance mechanism is the amplification of the gene that codes for the target protein. nih.gov By producing more of the target protein, the tumor can effectively "out-compete" the drug, requiring higher concentrations of the inhibitor to achieve the same level of suppression. nih.gov

Activation of Alternative Signaling Pathways and Cross-Talk Mechanisms

When a primary signaling pathway like the VEGFR-2 pathway is blocked, cancer cells can adapt by activating alternative or "bypass" signaling pathways to maintain angiogenesis and tumor growth. nih.govnih.gov There is significant cross-talk between different signaling networks within a cell. nih.gov

Commonly implicated alternative pathways include:

Fibroblast Growth Factor (FGF) and its receptor (FGFR): Upregulation of the FGF/FGFR axis is a well-documented mechanism of resistance to anti-VEGF therapies. researchgate.net

Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR): This pathway can also be activated to compensate for VEGFR inhibition. researchgate.net

Hepatocyte Growth Factor (HGF) and its receptor c-MET: Activation of the HGF/c-MET pathway can promote tumor growth and invasiveness when the VEGF pathway is blocked. nih.gov

Other pathways: The Ras-Raf-MEK-ERK and PI3K/AKT pathways are central signaling cascades that can be activated by various receptor tyrosine kinases to bypass the effects of a specific inhibitor. nih.govfrontiersin.org

Adaptive Reprogramming and Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME), which includes immune cells, fibroblasts, blood vessels, and the extracellular matrix, plays a critical role in the development of therapeutic resistance. audubonbio.comnih.gov Anti-angiogenic therapies can induce hypoxia (low oxygen levels) in the tumor. While this is intended to harm the tumor, it can also trigger adaptive responses that promote resistance. nih.gov

Hypoxia can lead to the recruitment of pro-angiogenic immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which can secrete alternative growth factors and promote revascularization. nih.govnih.gov Furthermore, cancer-associated fibroblasts (CAFs) within the TME can contribute to resistance by producing their own set of pro-angiogenic factors. nih.gov This process, sometimes referred to as "adaptive reprogramming," involves cancer cells altering their gene expression to adapt to the selective pressure of the treatment. unc.edu

Preclinical Development of Combination Therapies with Timtraxanib

While no preclinical data exists specifically for this compound, the principles of developing combination therapies are well-established for its class of inhibitors.

Biomarker Research for Timtraxanib S Preclinical Development

Identification of Preclinical Pharmacodynamic Biomarkers of Timtraxanib Activity

The primary goal of pharmacodynamic (PD) biomarker research in the preclinical phase is to demonstrate target engagement and elucidate the biological effects of the drug. For a VEGFR-2 inhibitor, this involves identifying markers that confirm the drug is interacting with its target and initiating the desired anti-angiogenic cascade.

Inhibition of the VEGFR-2 signaling pathway is the central mechanism of action for this compound. Key molecular events following effective target engagement would be expected to include changes in the phosphorylation status of the receptor and its downstream signaling proteins.

Phosphorylated VEGFR-2 (pVEGFR-2): The most direct molecular biomarker is the inhibition of VEGF-induced autophosphorylation of the VEGFR-2 receptor itself. Upon binding of its ligand, VEGF, the VEGFR-2 receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues (e.g., Y1175, Y1214) in its intracellular domain. A potent inhibitor like this compound would be expected to significantly reduce levels of pVEGFR-2 in tumor tissue and endothelial cells. This reduction serves as a primary indicator of target engagement.

Downstream Signaling Proteins: Inhibition of VEGFR-2 phosphorylation prevents the activation of subsequent signaling cascades crucial for endothelial cell proliferation, migration, and survival. Therefore, the phosphorylation status of key downstream effector proteins serves as a valuable set of PD biomarkers. Expected changes include decreased phosphorylation of:

Phospholipase C-gamma (PLCγ)

Extracellular signal-regulated kinases (ERK1/2)

Protein kinase B (Akt)

Soluble VEGFR-2 (sVEGFR-2): Circulating levels of the extracellular domain of VEGFR-2 can be measured in plasma or serum. Treatment with VEGFR tyrosine kinase inhibitors like sorafenib has been shown to cause a decrease in sVEGFR-2 levels, which may serve as a non-invasive, systemic biomarker of target activity.

Table 1: Potential Molecular Pharmacodynamic Biomarkers for this compound

BiomarkerExpected Change with InhibitionBiological SignificanceSample Type
pVEGFR-2 (Phosphorylated VEGFR-2)DecreaseDirect evidence of target engagement and inhibition of receptor activation.Tumor Tissue, Endothelial Cells
pERK1/2 (Phosphorylated ERK1/2)DecreaseIndicates blockade of the downstream MAPK pathway, inhibiting cell proliferation.Tumor Tissue, Endothelial Cells
pAkt (Phosphorylated Akt)DecreaseIndicates blockade of the PI3K/Akt survival pathway.Tumor Tissue, Endothelial Cells
sVEGFR-2 (Soluble VEGFR-2)DecreaseA potential systemic, circulating marker of target modulation.Plasma, Serum

Beyond the molecular level, the anti-angiogenic activity of a VEGFR-2 inhibitor manifests in observable changes in endothelial cell populations and tumor vasculature.

Circulating Endothelial Cells (CECs): CECs are mature endothelial cells that have detached from the vessel wall and entered circulation. Their numbers can increase in cancer patients, and anti-angiogenic therapies can affect their kinetics and viability. Changes in CEC counts, particularly an increase in apoptotic CECs, can reflect drug-induced vascular disruption and may serve as a biomarker of anti-angiogenic effect.

Circulating Endothelial Progenitor Cells (CEPs): CEPs are bone marrow-derived cells that can be mobilized into the circulation and contribute to new blood vessel formation (vasculogenesis) in tumors. Anti-VEGF therapies have been shown to inhibit the mobilization of these progenitor cells. A decrease in the number of circulating CEPs could therefore be a key cellular indicator of this compound's anti-vasculogenic activity.

Microvessel Density (MVD): Assessed in tumor tissue, MVD is a classic histological marker of angiogenesis. A significant reduction in MVD in preclinical tumor models following treatment would provide direct evidence of an anti-angiogenic effect.

Validation of Preclinical Biomarkers in In Vitro and In Vivo Systems

Identifying potential biomarkers is the first step; they must then be rigorously validated to ensure they are reliable and accurately reflect the drug's biological activity and efficacy.

The clinical relevance of a biomarker is established by correlating its modulation with meaningful efficacy endpoints in preclinical disease models, such as cancer xenografts. For a compound like this compound, this would involve demonstrating that the degree of biomarker change is linked to the extent of anti-tumor activity.

The validation of a biomarker is critically dependent on the development of robust, reproducible, and sensitive analytical methods for its detection and measurement. A "fit-for-purpose" approach is often used, where the level of assay validation matches the intended use of the biomarker data.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These tissue-based techniques are the gold standard for assessing protein expression and phosphorylation status within the tumor microenvironment. IHC would be used to measure pVEGFR-2 levels and MVD (using endothelial markers like CD31) in tumor sections from treated and untreated animal models.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method for quantifying soluble proteins in biological fluids. It would be employed to measure concentrations of circulating biomarkers like sVEGFR-2 in plasma or serum samples from preclinical studies.

Flow Cytometry: This technique is essential for identifying and quantifying rare cell populations in the blood, such as CECs and CEPs. Using a panel of fluorescently labeled antibodies against specific cell surface markers (e.g., CD31, VEGFR-2, CD133), flow cytometry can accurately count these cells and assess their viability.

Western Blotting: In in vitro studies using endothelial cell cultures, western blotting is a key method to confirm the dose-dependent inhibition of VEGFR-2, ERK, and Akt phosphorylation by this compound.

Table 2: Methodologies for Preclinical Biomarker Analysis

MethodologyBiomarker(s) MeasuredPurposeSample Type
Immunohistochemistry (IHC)pVEGFR-2, Microvessel Density (MVD)Quantify target inhibition and anti-angiogenic effect in tissue context.Tumor Tissue
ELISAsVEGFR-2, VEGFQuantify circulating proteins as systemic PD markers.Plasma, Serum
Flow CytometryCECs, CEPsEnumerate and assess viability of circulating cellular markers.Whole Blood
Western BlotpVEGFR-2, pERK, pAktConfirm dose-dependent target inhibition in cell-based assays.Cell Lysates

Translational Potential of Preclinical Biomarkers for Future Research Considerations

The ultimate goal of preclinical biomarker research is to identify and validate markers that can be translated into the clinic to guide drug development. Biomarkers validated preclinically can be incorporated into early-phase human trials as exploratory endpoints to confirm the mechanism of action, demonstrate target engagement, and help determine the optimal biological dose, potentially accelerating the drug development process.

For a compound like this compound, preclinical findings on pVEGFR-2 inhibition in tumors would support the use of paired tumor biopsies (pre- and on-treatment) in Phase I trials to confirm target engagement in patients. Validated non-invasive markers, such as sVEGFR-2 or CECs, are particularly valuable as they allow for repeated sampling over time to monitor the pharmacodynamic effects of the drug without the need for invasive procedures. Establishing a clear link between these preclinical biomarkers and efficacy provides a strong rationale for their use in later clinical stages for patient selection or response monitoring, forming the foundation of a personalized medicine approach.

Future Directions and Emerging Research Avenues for Timtraxanib

Exploration of Novel Preclinical Models for Deeper Mechanistic Understanding

To gain a comprehensive understanding of Timtraxanib's in-vivo efficacy and mechanisms of resistance, research must leverage sophisticated preclinical models that more accurately recapitulate the complexity of human tumors. nih.gov Traditional subcutaneous xenograft models, while useful, often fail to represent the intricate tumor microenvironment (TME) and the influence of the immune system. nih.gov

Future preclinical studies for this compound should incorporate:

Patient-Derived Xenografts (PDX): PDX models, created by implanting fresh human tumor tissue into immunodeficient mice, are known to better retain the genomic and histopathological features of the original tumor. nih.govdrugdiscoverynews.com Utilizing a panel of PDX models would allow for the evaluation of this compound's efficacy across a heterogeneous landscape of cancers, potentially revealing biomarkers of response and resistance.

Syngeneic and Humanized Mouse Models: A significant limitation of PDX models is the absence of a competent immune system. nih.gov To investigate the immunomodulatory effects of this compound, syngeneic models (immuno-competent mice engrafted with murine tumors) are essential. nih.gov Furthermore, humanized mouse models, which contain a reconstituted human immune system, offer a powerful, albeit complex, platform to study the interplay between this compound, the human immune system, and tumor cells. nih.gov

Orthotopic Models: Inoculating tumor cells into the corresponding organ of origin (e.g., lung cancer cells into the lung) creates an orthotopic model. nih.gov These models are superior for studying metastasis and the influence of the native organ microenvironment on therapeutic response, which would be critical for understanding this compound's impact on advanced disease. nih.gov

Ex Vivo Tumor Explants: Three-dimensional cultures derived directly from fresh patient tumor tissue can be used for short-term drug sensitivity screening. nih.gov This approach allows for testing this compound on a "living biopsy," preserving the native cellular architecture and TME, offering a potential bridge between preclinical models and individual patient responses. nih.gov

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Comparison of Advanced Preclinical Models for this compound Research

Model TypeKey AdvantageKey LimitationPrimary Use for this compound
Patient-Derived Xenograft (PDX)High fidelity to original human tumor heterogeneity. nih.govdrugdiscoverynews.comLacks a functional immune system. nih.govEfficacy testing, biomarker discovery, resistance studies.
Syngeneic ModelFully competent immune system. nih.govBased on mouse tumors, may not fully translate to human biology.Investigating immunomodulatory effects.
Humanized Mouse ModelContains components of the human immune system. nih.govHigh cost, limited immune function compared to humans. nih.govStudying human-specific immune interactions with this compound.
Orthotopic ModelRelevant tumor microenvironment, allows for metastasis studies. nih.govTechnically more challenging than subcutaneous models.Evaluating effects on primary tumor growth and metastasis.
Ex Vivo ExplantPreserves native TME from a patient biopsy for short-term culture. nih.govLimited to short-term studies, not suitable for long-term efficacy.Rapid drug sensitivity screening for personalized therapy concepts.

Integration of Advanced OMICs Technologies (e.g., Single-Cell Profiling) in this compound Research

To dissect the molecular impact of this compound at an unprecedented resolution, the integration of high-throughput "multi-omics" technologies is essential. nih.govnih.gov Analyzing the genome, transcriptome, proteome, and metabolome can provide a holistic view of the drug's effects.

A particularly powerful approach is single-cell profiling . nih.gov Traditional bulk sequencing averages the molecular signatures of all cells in a tumor sample, masking the critical heterogeneity that drives therapeutic resistance. nih.gov Single-cell RNA sequencing (scRNA-seq), for instance, can reveal how different cell populations within the TME—such as cancer cells, immune cells, and fibroblasts—uniquely respond to this compound. nih.govmedrxiv.org

Future research should focus on:

Dissecting Cellular Heterogeneity: Using scRNA-seq to map the diverse cellular states within tumors before and after this compound treatment to identify which cell populations are sensitive or resistant. nih.gov

Identifying Resistance Trajectories: Tracking the transcriptomic changes in individual cancer cells over time during treatment can reveal the evolutionary paths they take to develop resistance. nih.gov

Mapping Immune Cell Responses: Characterizing the specific changes in immune cell subsets (e.g., T-cell activation or exhaustion, macrophage polarization) induced by this compound, providing a detailed rationale for combination immunotherapies. nih.govyoutube.com

Spatial Transcriptomics: Combining single-cell data with spatial information to understand how the drug's effects vary across different regions of the tumor and how cellular interactions are remodeled by treatment.

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Application of OMICs Technologies in this compound Research

TechnologyPrimary OutputKey Research Question for this compound
Genomics (WES/WGS)DNA mutations, copy number variations.Identify genetic mutations that confer sensitivity or resistance.
Bulk Transcriptomics (RNA-seq)Average gene expression across a tissue sample.Determine overall changes in signaling pathways post-treatment.
Single-Cell Transcriptomics (scRNA-seq)Gene expression in thousands of individual cells. nih.govHow do individual cancer and immune cells respond to this compound? nih.gov
Proteomics/PhosphoproteomicsProtein abundance and phosphorylation status.Confirm target engagement (VEGFR-2 phosphorylation) and downstream signaling effects.
Spatial TranscriptomicsGene expression with spatial coordinates within the tissue.How are cellular interactions in the TME spatially reorganized by the drug?

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development by enabling researchers to analyze vast datasets and make more accurate predictions. nih.govnih.gov For a compound like this compound, AI/ML can be applied across its entire lifecycle.

Key applications include:

Lead Optimization: During early discovery, generative AI models can design novel molecular structures based on the this compound scaffold, aiming to improve properties like potency, selectivity, and oral bioavailability. researchgate.net

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML to learn the relationship between a molecule's chemical structure and its biological activity. youtube.com This can be used to screen virtual libraries of compounds to prioritize the most promising this compound analogues for synthesis and testing. youtube.com

Biomarker Identification: ML algorithms can integrate multi-omics data (e.g., genomics, transcriptomics) from preclinical models or clinical trials to identify complex signatures that predict patient response to this compound. nih.gov

Patient Stratification: An AI-based model could be developed and validated to identify patients most likely to benefit from this compound, or those at high risk for adverse events, enabling more precise and personalized treatment strategies. nih.gov For example, models have been developed to predict thyroid dysfunction associated with tyrosine kinase inhibitors like Sunitinib and Sorafenib. nih.gov

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Potential AI/ML Applications for this compound

Application AreaAI/ML Method ExampleObjective for this compound
De Novo Drug DesignRecurrent Neural Networks (RNN), Generative Adversarial Networks (GANs)Generate novel, optimized versions of the this compound molecule. nih.gov
Virtual ScreeningSupport Vector Machines (SVM), Random ForestPredict the activity of virtual compounds to prioritize synthesis. nih.gov
Biomarker DiscoveryDeep Learning on Multi-Omics DataIdentify complex genetic or expression signatures that predict response. nih.gov
Patient SelectionInterpretable AI (e.g., Optimal Policy Trees)Develop a clinical decision support tool to guide treatment selection. nih.gov

Investigating Immunomodulatory Aspects of VEGFR-2 Inhibition (if applicable to this compound's mechanism beyond direct anti-angiogenesis)

While the primary role of VEGFR-2 inhibitors is to block tumor angiogenesis, there is growing evidence that this pathway is also deeply involved in regulating the tumor immune microenvironment. frontiersin.orgbohrium.com Vascular Endothelial Growth Factor (VEGF), the ligand for VEGFR-2, is known to be an immunosuppressive factor. frontiersin.orgresearchgate.net Therefore, a critical future direction for this compound is to thoroughly investigate its immunomodulatory properties.

Blockade of the VEGF/VEGFR-2 pathway has been shown to:

Decrease Regulatory T-cells (Tregs): High VEGF levels are associated with an accumulation of immunosuppressive Tregs in the TME. bohrium.com VEGFR-2 inhibitors like Sunitinib and Bevacizumab have been shown to reduce the number of Tregs, potentially removing a key brake on the anti-tumor immune response. frontiersin.orgbohrium.com

Inhibit Myeloid-Derived Suppressor Cells (MDSCs): VEGF can promote the accumulation of MDSCs, another potent immunosuppressive cell type. frontiersin.org Interfering with this axis can decrease MDSC numbers and function. bohrium.com

Enhance Effector T-cell Function: By alleviating the immunosuppressive environment, VEGFR-2 inhibition can improve the infiltration and function of cytotoxic T-cells within the tumor. frontiersin.orgbohrium.com

Normalize Tumor Vasculature: Beyond simply reducing blood vessels, VEGFR-2 inhibition can "normalize" the remaining tumor vasculature, making it less chaotic and leaky. This can improve the delivery and infiltration of immune cells into the tumor, enhancing the efficacy of immunotherapies.

Future research on this compound must systematically evaluate these effects, likely through the advanced preclinical and OMICs models described above. Understanding these immunomodulatory actions is crucial, as it provides a strong scientific rationale for combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) to achieve synergistic anti-tumor activity.

Q & A

Q. What experimental models are most suitable for evaluating Timtraxanib’s mechanism of action in kinase inhibition?

Methodological Answer: Use in vitro kinase inhibition assays (e.g., fluorescence resonance energy transfer or radioactive assays) to quantify IC₅₀ values. Pair this with structural analysis (X-ray crystallography or cryo-EM) to map binding interactions. Validate findings in cell-based models (e.g., cancer cell lines with overexpressed target kinases) to assess functional efficacy .

Q. How can researchers design dose-response studies to minimize variability in this compound’s efficacy data?

Methodological Answer: Implement a standardized protocol with triplicate measurements, controlled cell passage numbers, and validated reagent batches. Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Include positive controls (e.g., known kinase inhibitors) to benchmark results .

Q. What statistical approaches are recommended for analyzing this compound’s toxicity data in preclinical studies?

Methodological Answer: Apply ANOVA with post hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Use Kaplan-Meier survival curves for longitudinal toxicity data and Cox proportional hazards models to adjust for covariates like body weight or organ-specific biomarkers .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s pharmacokinetic (PK) profiles between rodent and non-rodent models?

Methodological Answer: Conduct species-specific cytochrome P450 inhibition assays to identify metabolic discrepancies. Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences in absorption/distribution. Validate with in vivo PK studies using staggered sampling timepoints and LC-MS/MS quantification .

Q. What strategies optimize this compound’s target engagement in hypoxic tumor microenvironments?

Methodological Answer: Develop 3D spheroid or organoid models under controlled oxygen gradients (e.g., hypoxia chambers). Measure intracellular drug accumulation via mass spectrometry imaging. Correlate with hypoxia markers (e.g., HIF-1α immunohistochemistry) to identify microenvironment-driven resistance mechanisms .

Q. How can multi-omics data resolve conflicting findings about this compound’s off-target effects?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics to map off-target pathways. Use bioinformatics tools (e.g., STRING or KEGG) to identify enriched networks. Validate candidate off-targets with CRISPR/Cas9 knockout models and rescue experiments .

Q. What frameworks are effective for analyzing contradictory clinical trial outcomes for this compound across patient subgroups?

Q. How should researchers prioritize conflicting in vitro vs. in vivo efficacy data for this compound?

Methodological Answer: Conduct a principal contradiction analysis (per dialectical frameworks) to identify the dominant factor influencing discrepancies. For example, if in vivo efficacy is lower despite strong in vitro data, evaluate drug bioavailability or stromal cell interactions as the principal contradiction .

Q. What validation protocols are critical when replicating this compound’s published preclinical data?

Methodological Answer: Replicate experiments using identical cell lines, assay conditions, and drug batches. Perform power analysis to ensure adequate sample sizes. Publish negative results in repositories like Zenodo to reduce publication bias .

Experimental Design & Optimization

Q. How can adaptive trial designs improve efficiency in this compound’s phase II/III clinical studies?

Methodological Answer: Implement Bayesian adaptive designs to adjust dosing arms based on interim efficacy/safety data. Use predictive biomarkers (e.g., circulating tumor DNA) for patient stratification. Pre-specify futility rules to terminate non-responsive cohorts early .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.